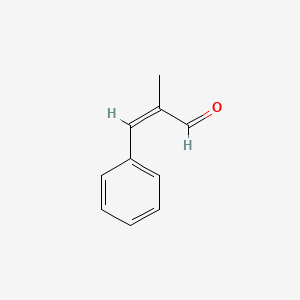

2-Methyl-3-phenyl-2-propenal

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(Z)-2-methyl-3-phenylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-8H,1H3/b9-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUMOWNVWOXZAU-CLFYSBASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C1=CC=CC=C1)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301018368 | |

| Record name | (2Z)-2-Methyl-3-phenyl-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66051-14-7, 101-39-3 | |

| Record name | alpha-Methylcinnamaldehyde, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl cinnamic aldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl cinnamic aldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2Z)-2-Methyl-3-phenyl-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-METHYLCINNAMALDEHYDE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16G5N27XPA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-3-phenyl-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031566 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 2 Methyl 3 Phenyl 2 Propenal

Catalytic Condensation Reactions

Condensation reactions, particularly the Claisen-Schmidt condensation, represent a classical and widely utilized method for the formation of the carbon-carbon double bond in α,β-unsaturated aldehydes. Modern advancements have focused on the development of highly efficient and reusable heterogeneous catalysts and the application of phase transfer catalysis to improve reaction conditions and yields.

Claisen-Schmidt Condensation via Heterogeneous Catalysis (e.g., Mg-Zr Mixed Oxides, Supported Solid Bases)

The Claisen-Schmidt condensation of benzaldehyde (B42025) with propanal is a direct route to 2-Methyl-3-phenyl-2-propenal. The use of solid base catalysts has emerged as a green and efficient alternative to traditional homogeneous catalysts. Among these, Mg-Zr mixed oxides have demonstrated notable activity and selectivity.

Research into the synthesis of α-methylcinnamaldehyde has utilized Mg-Zr mixed oxides supported on hexagonal mesoporous silica (B1680970) (HMS). These catalysts exhibit bifunctional (acid-base) properties that are crucial for the condensation reaction. The basic sites activate the propanal, facilitating the formation of an enolate, while the Lewis acid sites are believed to activate the carbonyl group of benzaldehyde.

A study systematically investigated the effect of different Mg:Zr molar ratios (1:1, 2:1, and 3:1) loaded onto HMS. The catalyst with a 2:1 Mg:Zr ratio, at a 20% (w/w) loading on HMS, was identified as the most effective. Optimal reaction conditions were found to be a benzaldehyde to propanal mole ratio of 1:1.5 at a temperature of 443 K. Under these conditions, a benzaldehyde conversion of 71% was achieved with a high selectivity of 92% towards the desired this compound nih.gov. The catalyst proved to be thermally stable and reusable, highlighting the advantages of this heterogeneous system. The reaction kinetics were found to follow a second-order model, with an apparent activation energy of 9.54 kcal/mol nih.gov.

| Catalyst | Mg:Zr Ratio | Loading (% w/w) | Temperature (K) | Benzaldehyde Conversion (%) | Selectivity to this compound (%) |

| Mg-Zr/HMS | 2:1 | 20 | 443 | 71 | 92 |

This table presents the optimal results obtained in the study of Mg-Zr/HMS catalyzed Claisen-Schmidt condensation of benzaldehyde and propanal. nih.gov

Other solid bases, such as hydrotalcites and layered double hydroxides (e.g., MgFeAl-LDH), have also been successfully employed in Claisen-Schmidt condensations, demonstrating the versatility of heterogeneous catalysis in synthesizing α,β-unsaturated carbonyl compounds organic-chemistry.orgmdpi.com.

Phase Transfer Catalysis in Aldehyde Condensations

Phase Transfer Catalysis (PTC) offers a powerful methodology for conducting reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. This technique is particularly useful for aldol (B89426) and Claisen-Schmidt condensations, where an aqueous solution of a base (like sodium hydroxide) is used with organic reactants. The PTC facilitates the transfer of the hydroxide (B78521) ion into the organic phase to generate the enolate, thereby accelerating the reaction under mild conditions.

Typical phase-transfer catalysts include quaternary ammonium (B1175870) salts such as tetrabutylammonium (B224687) bromide (TBAB) and benzalkonium chloride libretexts.org. In the context of synthesizing this compound, a patented method describes the reaction of benzaldehyde and n-propionaldehyde in an ethanol (B145695) solvent under alkaline conditions using TBAB as the phase transfer catalyst. This approach reportedly achieves a yield of 59.7% tuwien.ac.at.

The key advantage of PTC is its ability to enhance reaction rates and yields while often simplifying the work-up procedure and avoiding the need for harsh, anhydrous conditions or expensive solvents. Research has shown that in the absence of a phase-transfer catalyst, the conversion in such two-phase aldehyde condensation reactions can be as low as 3%, demonstrating the critical role of the catalyst in facilitating the reaction libretexts.org.

Palladium-Catalyzed Coupling Approaches

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing powerful tools for the formation of carbon-carbon bonds. The Heck reaction, in particular, offers a versatile method for the synthesis of substituted alkenes.

Heck-Type Reactions with Allylic Alcohols and Aryl Halides

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex in the presence of a base chemistrysteps.com. A variation of this reaction, coupling aryl halides with allylic alcohols, provides a route to β-aryl aldehydes and ketones. While not a direct synthesis of the α,β-unsaturated target compound, this method can produce a saturated analogue, 2-methyl-3-phenylpropanal, which can potentially be converted to this compound through a subsequent dehydration step.

An established procedure for a related synthesis involves the reaction of iodobenzene (B50100) with 2-methyl-2-propen-1-ol in the presence of a palladium acetate (B1210297) catalyst and triethylamine (B128534) as the base. More recent developments in Heck chemistry have focused on using phosphine-free palladium precursors and environmentally benign solvents like water, making the process greener mdpi.com.

A more direct and advanced approach involves the Heck coupling of aryl halides with protected 1,2-dien-1-ols. This methodology has been successfully applied to the synthesis of various α-arylated α,β-unsaturated aldehydes. The reaction proceeds with high regio- and stereoselectivity, offering a novel and efficient route to compounds structurally similar to this compound nih.gov.

Tandem Catalytic Systems for Targeted Synthesis

Tandem catalysis, where multiple catalytic transformations occur in a single pot, offers significant advantages in terms of efficiency, reduced waste, and atom economy. For the synthesis of this compound, a hypothetical tandem process could involve an initial C-C bond formation followed by an isomerization or dehydration step.

One relevant example of such a strategy is the palladium-catalyzed tandem Heck-isomerization reaction. Researchers have developed efficient methods to couple aryl bromides with non-allylic alcohols, where the initial Heck product undergoes an in-situ isomerization to yield a more stable conjugated product researchgate.net. Another conceptually similar approach is the tandem hydroformylation/aldol condensation reaction. This process can convert olefins and ketones into α,β-unsaturated ketones under a syngas atmosphere researchgate.net. Adapting such a strategy, one could envision a tandem sequence where an initial palladium-catalyzed coupling is followed by a base- or acid-catalyzed dehydration to directly yield the α,β-unsaturated aldehyde from simpler precursors in a one-pot operation. These tandem strategies represent a frontier in synthetic methodology, aiming to construct complex molecules with high efficiency.

Biocatalytic and Chemo-Enzymatic Routes

The quest for more sustainable and selective synthetic methods has led to the exploration of biocatalysis and chemo-enzymatic cascades. These approaches leverage the high selectivity and efficiency of enzymes to perform complex chemical transformations under mild, aqueous conditions.

A powerful chemo-enzymatic strategy for generating α-aryl aldehydes involves the use of a styrene (B11656) oxide isomerase (SOI). This enzyme catalyzes the Meinwald rearrangement of readily accessible aryl epoxides into the corresponding α-aryl aldehydes nih.gov. These unstable aldehyde intermediates can then be trapped in situ by a second enzyme that catalyzes a C-C bond forming reaction. For instance, the combination of SOI with the enzyme ObiH, a transaldolase, has been used to synthesize a variety of stereopure β-hydroxy-α-amino acids. This platform demonstrates the potential for generating α-substituted aldehydes like this compound from an appropriate epoxide precursor, which could then be used in subsequent enzymatic or chemical steps nih.gov.

Another sophisticated approach combines metal catalysis with biocatalysis in a one-pot cascade. For the synthesis of fragrance aldehydes, researchers have developed a chemo-enzymatic cascade that begins with a biocompatible oxidative Heck coupling to produce substituted cinnamic acids. These intermediates are then fed directly into a whole-cell biocatalytic system containing a carboxylic acid reductase (CAR) and an enoate reductase (ERED). The CAR enzyme reduces the carboxylic acid to the corresponding aldehyde, and the ERED can subsequently reduce the C-C double bond if desired libretexts.org. This integrated approach allows for the synthesis of various fragrance compounds, and a similar cascade could be envisioned for the production of this compound from a precursor like α-methylcinnamic acid.

| Step | Catalyst/Enzyme | Transformation |

| 1. Chemo-catalysis | Palladium(II) acetate | Oxidative Heck coupling to form α-methylcinnamic acid. |

| 2. Biocatalysis | Carboxylic Acid Reductase (CAR) | Reduction of the carboxylic acid to this compound. |

This table outlines a potential two-step chemo-enzymatic cascade for the synthesis of this compound.

These biocatalytic and chemo-enzymatic routes represent the cutting edge of synthetic chemistry, offering pathways to target molecules with high selectivity and under environmentally benign conditions.

Ene-Reductase Mediated Asymmetric Synthesis

The asymmetric synthesis of chiral compounds from prochiral starting materials is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and fine chemical industries. Biocatalysis, utilizing enzymes to perform stereoselective transformations, has emerged as a powerful and environmentally benign alternative to traditional chemical methods. For the asymmetric reduction of the carbon-carbon double bond in α,β-unsaturated aldehydes like this compound, ene-reductases (ERs) have proven to be highly effective catalysts. nih.govacs.orgresearchgate.net

Ene-reductases, particularly those from the flavin-dependent "Old Yellow Enzyme" (OYE) family, are widely recognized for their ability to catalyze the asymmetric reduction of activated C=C bonds. nih.govresearchgate.net These enzymes accept a broad array of α,β-unsaturated compounds, including aldehydes, ketones, and carboxylic acid derivatives. nih.gov The reaction mechanism involves the transfer of a hydride from a nicotinamide (B372718) cofactor (NADH or NADPH) to the β-carbon of the unsaturated substrate, followed by protonation at the α-carbon, leading to a saturated product with high enantiomeric excess.

A notable application of this methodology is the reduction of (E)-2-methyl-3-phenyl-2-propenal. In a dual-enzymatic cascade system, an ene-reductase from Gluconobacter oxidans is employed to catalyze the initial reduction step. nih.gov This enzymatic reduction specifically targets the C=C double bond, creating a chiral center at the α-carbon to yield the saturated aldehyde, 2-methyl-3-phenylpropanal, with high stereoselectivity. nih.gov The high degree of chemo-, regio-, and stereoselectivity exhibited by these enzymes makes them ideal for producing enantiomerically pure building blocks. researchgate.net

Table 1: Key Features of Ene-Reductase Mediated Synthesis

| Parameter | Description | Reference |

|---|---|---|

| Enzyme Class | Ene-reductases (ERs), often from the Old Yellow Enzyme (OYE) family. | nih.govresearchgate.net |

| Cofactor | NAD(P)H dependent. | researchgate.netnih.gov |

| Substrate | Prochiral α,β-unsaturated aldehydes, e.g., (E)-2-methyl-3-phenyl-2-propenal. | nih.gov |

| Reaction | Asymmetric reduction of the C=C double bond. | nih.gov |

| Product | Chiral saturated aldehyde, e.g., (S)-2-methyl-3-phenylpropanal. | nih.gov |

| Key Advantage | High stereoselectivity, mild reaction conditions, environmentally friendly. | acs.orgrsc.org |

Hydrogen-Borrowing Cascade Reactions for Efficient Production

Hydrogen-borrowing cascades represent an elegant and atom-efficient strategy in organic synthesis. researchgate.net This methodology involves the temporary removal of hydrogen from a substrate (oxidation) by a catalyst, which then holds onto it as a hydride donor. The resulting reactive intermediate undergoes a subsequent transformation, and the "borrowed" hydrogen is then returned to the molecule in a final reduction step. mdpi.com This innovative approach enables the conversion of various substrates into high-value products in a one-pot sequence, often involving dehydrogenation, intermediate transformation, and hydrogenation steps. acs.org

A prime example of this strategy is the conversion of α,β-unsaturated aldehydes into enantiomerically pure saturated carboxylic acids. nih.gov This process has been successfully applied to (E)-2-methyl-3-phenyl-2-propenal, converting it into (S)-2-methyl-3-phenylpropanoic acid. nih.govacs.org The reaction is a two-step, dual-enzyme cascade: nih.gov

Reduction: The C=C double bond of the starting aldehyde is first reduced by an NADPH-dependent ene-reductase (ER) from Gluconobacter oxidans. This step establishes the crucial stereogenic center. nih.gov

Oxidation: The resulting saturated aldehyde intermediate is then oxidized to the corresponding carboxylic acid. This step is catalyzed by an aldehyde dehydrogenase (PP-ALDH) from Pseudomonas putida KT2440, using water as the sole reagent. nih.gov

This biocatalytic hydrogen-borrowing cascade is highly efficient. When starting with 100 mg of (E)-2-methyl-3-phenyl-2-propenal, the reaction achieves quantitative transformation within 2 hours. The process demonstrates excellent chemical selectivity of 96% and an outstanding enantiomeric excess (ee) of over 98%, resulting in an 88% separation yield of the final carboxylic acid product. nih.gov This method highlights the advantages of biocatalytic cascades, offering high atom economy and producing enantiopure products under mild conditions. nih.govnih.gov

Table 2: Research Findings for Hydrogen-Borrowing Cascade Conversion of this compound

| Parameter | Enzyme/Condition | Result | Reference |

|---|---|---|---|

| Starting Material | (E)-2-methyl-3-phenyl-2-propenal | 100 mg scale | nih.gov |

| Step 1 Enzyme (Reduction) | Ene reductase (ER) from Gluconobacter oxidans | Forms saturated aldehyde intermediate | nih.gov |

| Step 2 Enzyme (Oxidation) | Aldehyde dehydrogenase (PP-ALDH) from Pseudomonas putida | Forms saturated carboxylic acid | nih.gov |

| Reaction Time | 2 hours | Quantitative transformation | nih.gov |

| Chemical Selectivity | - | 96% | nih.gov |

| Enantiomeric Excess (ee) | - | >98% | nih.gov |

| Separation Yield | - | 88% | nih.gov |

| Final Product | (S)-2-methyl-3-phenylpropanoic acid | - | nih.gov |

Alternative and Emerging Synthetic Pathways

Beyond biocatalytic routes, several chemical synthesis strategies exist for this compound and its saturated counterpart, 2-methyl-3-phenylpropanal. A common industrial method for producing α-methylcinnamaldehyde involves the aldol condensation of benzaldehyde and propionaldehyde. google.com This reaction is typically carried out using at least a molar excess of benzaldehyde to minimize by-product formation. google.com The resulting α,β-unsaturated aldehyde can then be selectively hydrogenated to produce 2-methyl-3-phenylpropanol, a related fragrance ingredient. google.com

Other established methods for synthesizing the saturated aldehyde, 2-methyl-3-phenylpropanal, include the hydroformylation of allylbenzene (B44316) and the Heck reaction. orgsyn.org The Heck reaction, for instance, can be performed by reacting an aryl halide like bromobenzene (B47551) or iodobenzene with 2-methyl-2-propen-1-ol in the presence of a palladium catalyst. orgsyn.org

Emerging synthetic pathways focus on improving efficiency, sustainability, and functional group tolerance. While not directly producing the target aldehyde, novel catalytic systems offer insights into new possibilities. For example, nickel-catalyzed protocols have been developed for the synthesis of vinyl-substituted alcohols using acetylene (B1199291) as a C2 synthon under mild conditions. researchgate.net Another modern approach is the organocatalytic alkylation of N-heteroaromatics with alcohols via an SN1-type C(sp³)–H functionalization, providing a green and efficient synthetic route for related structures. researchgate.net These advanced methodologies, while not yet specific for this compound, represent the forefront of synthetic chemistry and may offer future pathways for its production.

Mechanistic Investigations of 2 Methyl 3 Phenyl 2 Propenal Reactions

Unimolecular Elimination Mechanisms

Unimolecular elimination reactions of 2-Methyl-3-phenyl-2-propenal, particularly in the gas phase, provide fundamental insights into its thermal stability and decomposition pathways. These investigations often focus on decarbonylation, the removal of a carbonyl (CO) group, which is a characteristic reaction of aldehydes at elevated temperatures.

The gas-phase thermal decomposition of this compound (also known as α-methyl-trans-cinnamaldehyde) has been studied under homogeneous catalysis by hydrogen chloride (HCl). researchgate.net In the temperature range of 653-703 K, the compound undergoes a clean, unimolecular, pseudo-first-order elimination reaction. researchgate.net This process results in the formation of carbon monoxide (CO) and two isomeric hydrocarbon products: α-methylstyrene and β-methylstyrene. researchgate.net

The reaction proceeds via two parallel pathways, labeled (A) and (B), each leading to a different styrene (B11656) isomer. researchgate.net

Pathway A: Produces α-methylstyrene and CO.

Pathway B: Produces cis- and trans-β-methylstyrene and CO. researchgate.net

The kinetics of these catalyzed decomposition reactions have been determined, and the rate coefficients are described by the following Arrhenius expressions: researchgate.net

Table 1: Arrhenius Parameters for the HCl-Catalyzed Decarbonylation of this compound researchgate.net

| Pathway | Product | Arrhenius Equation (log k, s⁻¹) |

|---|---|---|

| A | α-methylstyrene | 13.19 ± 0.03 - (183.0 ± 0.45 kJ/mol) / (2.303RT) |

These expressions are crucial for understanding the temperature dependence of each pathway and predicting the product distribution at different temperatures.

The elucidation of transition states is critical for a complete understanding of reaction mechanisms, as the transition state structure determines the reaction rate and selectivity. mit.edu For reactions like the gas-phase decarbonylation of this compound, computational chemistry provides powerful tools to model these fleeting structures which are nearly impossible to observe experimentally. mit.edu

Methods such as Density Functional Theory (DFT) are commonly employed to calculate the geometries and energies of reactants, products, and, most importantly, the transition states connecting them. nih.govresearchgate.net Functionals like B3LYP and ωB97XD, combined with basis sets such as 6-31+G(d) or def2-SVP, are used to optimize molecular structures and perform vibrational frequency analysis. nih.govresearchgate.net A true transition state on the potential energy surface is confirmed by the presence of exactly one imaginary frequency. nih.gov

For the decarbonylation of this compound, computational models would be used to:

Map the potential energy surface for both Pathway A and Pathway B.

Identify the specific geometries of the transition states for the formation of α-methylstyrene and β-methylstyrene.

Calculate the activation energies for each pathway, which can then be compared with the experimental values obtained from the Arrhenius equations.

Such computational analyses can reveal subtle electronic and steric interactions that dictate why one pathway might be favored over another under certain conditions. researchgate.net

Reactivity of the α,β-Unsaturated Aldehyde Moiety

The chemical behavior of this compound is dominated by the reactivity of its α,β-unsaturated aldehyde moiety. This functional group provides two primary sites for chemical attack: the carbonyl carbon and the carbon-carbon double bond, enabling a variety of addition reactions.

The carbon-carbon double bond in the α,β-unsaturated system is susceptible to electrophilic addition. The reaction with an electrophile like iodine monochloride (ICl) is expected to proceed via an ionic mechanism. cdnsciencepub.com Studies on structurally similar compounds, such as 1-phenylpropene, show that the reaction involves the formation of a 1:1 alkene-ICl molecular complex prior to the rate-determining step. cdnsciencepub.com

The proposed mechanism involves the electrophilic attack of iodine on the double bond to form a cyclic iodonium (B1229267) ion intermediate. This is followed by the nucleophilic attack of the chloride ion. The regiochemistry of this addition is dictated by the formation of the more stable carbocation. In the case of this compound, the phenyl group would stabilize a positive charge on the β-carbon, while the methyl group would stabilize a positive charge on the α-carbon. The final product distribution would depend on the relative stability of these potential intermediates. The addition of ICl to similar alkenes has been shown to occur with anti-stereospecificity, meaning the iodine and chlorine atoms add to opposite faces of the double bond. cdnsciencepub.com

Hydrophosphination, the addition of a P-H bond across a double or triple bond, is a powerful method for forming carbon-phosphorus bonds. The α,β-unsaturated system of this compound is an excellent substrate for this reaction. Catalyst-free hydrophosphination of alkenes can be achieved using an additive such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which improves reaction time and conversion. researchgate.net

In a typical procedure, a phosphine (B1218219) like diphenylphosphine (B32561) would be added to this compound. The reaction proceeds via a nucleophilic conjugate addition (Michael addition) mechanism, where the phosphine attacks the β-carbon of the unsaturated system. The resulting enolate is then protonated to yield the final tertiary phosphine product. The presence of 2-MeTHF facilitates the reaction, leading to good or excellent yields of the desired phosphine compound. researchgate.net

Table 2: Representative Addition Reactions of the α,β-Unsaturated Moiety

| Reaction | Reagent(s) | Key Mechanistic Feature | Expected Outcome |

|---|---|---|---|

| Electrophilic Addition | Iodine Monochloride (ICl) | Formation of a cyclic iodonium ion intermediate. cdnsciencepub.com | Anti-stereospecific addition of I and Cl across the double bond. |

Stereochemical Outcomes and Diastereoselective Control

The presence of a stereogenic center and a double bond in the products of many reactions involving this compound raises important questions about stereochemical control.

In the case of electrophilic addition with ICl, the reaction proceeds through an anti-addition mechanism. cdnsciencepub.com Given that the starting material is a single isomer (predominantly E), this anti-addition across the double bond will lead to the formation of a specific pair of enantiomers (a racemic mixture) of the dihalogenated product. The formation of diastereomers is not expected in this specific reaction unless a chiral reagent or catalyst is used.

For the hydrophosphination reaction, the addition of the phosphine to the β-carbon and the subsequent protonation of the enolate at the α-carbon creates a new stereocenter at the α-position. The stereochemical outcome depends on the direction from which the proton is delivered to the enolate intermediate. Without any chiral influence, a racemic mixture of the two possible enantiomers would be expected. Achieving diastereoselective control in such reactions typically requires the use of chiral catalysts or auxiliaries that can influence the geometry of the transition state, favoring the formation of one diastereomer over the other. The steric bulk of the phenyl and methyl groups adjacent to the reacting centers plays a significant role in directing the approach of incoming reagents, thereby influencing the stereochemical outcome.

Analysis of Stereoisomeric Product Formation

The stereochemical course of reactions involving this compound is significantly influenced by the nature of the reactants and catalysts employed. In organocatalytic conjugate addition reactions, such as the Mukaiyama-Michael reaction, the geometry of the enolate and the nature of the aldehyde substituent play a crucial role in determining the diastereoselectivity of the product.

Research on the organocatalytic Mukaiyama-Michael reaction of various α,β-unsaturated aldehydes has shown that aryl-substituted enals, a class to which this compound belongs, generally lead to the formation of syn-selective products with high diastereomeric ratios. nih.gov For instance, in the reaction of cinnamaldehyde (B126680) with a silylketene thioacetal catalyzed by a chiral imidazolidinone, a high syn/anti ratio was observed. This suggests that the phenyl group in substrates like this compound directs the nucleophilic attack to favor the formation of the syn diastereomer. The steric and electronic effects of the α-methyl group in this compound would further influence this selectivity.

| Enol Silyl Ether | Aldehyde | Yield (%) | syn/anti Ratio | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| S-tert-Butyl silylketene thioacetal | Cinnamaldehyde | 50 | 20:1 | 90 |

Enantioselective Transformations

Enantioselective transformations of this compound are of significant interest for the synthesis of chiral molecules. Biocatalysis, utilizing enzymes such as ene-reductases, has proven to be an effective method for the asymmetric reduction of the carbon-carbon double bond in α-methylcinnamaldehyde derivatives.

Studies involving the bioreduction of α-methylcinnamaldehyde have demonstrated that different isoenzymes can lead to the formation of either the (R)- or (S)-enantiomer of the corresponding saturated aldehyde with varying degrees of enantioselectivity. For example, the use of 12-oxophytodienoic acid reductase isoenzyme OPR3 from tomato and nicotinamide (B372718) 2-cyclohexene-1-one reductase (NCR) from Zymomonas mobilis has been shown to produce the (S)-enantiomers of α-methyldihydrocinnamaldehyde derivatives with high enantiomeric excess. nih.gov

| Enzyme | Product Enantiomer | Enantiomeric Excess (ee, %) |

|---|---|---|

| YqjM from Bacillus subtilis | (R) | - |

| OPR1 from tomato | (R) | up to 53 |

| OPR3 from tomato | (S) | up to 97 |

| NCR from Zymomonas mobilis | (S) | - |

| OYEs 1-3 from yeast | (S) | - |

Reaction Kinetics and Thermodynamic Profiling

The kinetic and thermodynamic parameters of reactions involving this compound are crucial for understanding reaction rates and equilibria. A study on the gas-phase decarbonylation of α-methyl-trans-cinnamaldehyde, catalyzed by hydrogen chloride, provides valuable data in this regard. This reaction proceeds via a pseudo-first-order process and results in the formation of α-methylstyrene and β-methylstyrene.

The investigation determined the rate coefficients for these parallel reactions, which are described by the Arrhenius expressions. These expressions relate the rate constant of the reaction to the absolute temperature.

For the formation of α-methylstyrene, the Arrhenius expression is given by: log(k₁'/s⁻¹Lmol⁻¹) = (12.67 ± 0.02) - (183.3 ± 0.31 kJmol⁻¹) / (2.303RT)

For the formation of β-methylstyrene, the expression is: log(k₁'/s⁻¹Lmol⁻¹) = (13.19 ± 0.03) - (183.0 ± 0.45 kJmol⁻¹) / (2.303RT)

These kinetic parameters indicate that the formation of β-methylstyrene has a slightly higher pre-exponential factor but a similar activation energy compared to the formation of α-methylstyrene. Thermodynamic analysis suggests that the reaction pathways proceed through different cyclic transition states. The formation of α-methylstyrene is proposed to occur via a bicyclic transition state, while the formation of β-methylstyrene proceeds through a five-membered cyclic transition state.

Catalytic Systems in the Synthesis and Functionalization of 2 Methyl 3 Phenyl 2 Propenal

Heterogeneous Catalysis Development

Heterogeneous catalysts offer significant advantages in terms of separation, reusability, and process simplification. Recent research has focused on the rational design of solid catalysts with optimized structural and electronic properties to enhance their activity and selectivity in the aldol (B89426) condensation reaction between benzaldehyde (B42025) and propanal, the primary route to 2-Methyl-3-phenyl-2-propenal.

Mixed Metal Oxides and Their Structural Optimization

Mixed metal oxides (MMOs) have emerged as robust and versatile solid base catalysts for aldol condensation reactions. The catalytic performance of these materials is intricately linked to their composition, structure, and surface properties. Notably, Mg-Al mixed oxides derived from hydrotalcite-like precursors have shown significant promise.

The structural optimization of these materials involves controlling the Mg/Al ratio, which in turn influences the density and strength of the basic sites. Calcination temperature is another critical parameter, as it affects the crystallinity, surface area, and the formation of active species. For instance, the thermal decomposition of Mg-Al hydrotalcites leads to the formation of a homogeneous mixed oxide phase with a high concentration of basic sites, which are crucial for the initial deprotonation of propanal. Research has demonstrated that careful tuning of these parameters can lead to enhanced catalytic activity and selectivity towards the desired this compound.

Below is a table summarizing the effect of Mg/Al molar ratio on the catalytic performance of Mg-Al mixed oxides in the Knoevenagel condensation, a related C-C bond-forming reaction.

| Catalyst | Al/(Al+Mg) Molar Ratio | Basic Site Density (mmol/g) | External Surface Area (m²/g) | Crystallite Size (nm) | Benzaldehyde Conversion (%) |

| MO20 | 0.20 | 0.25 | 150 | 5.0 | 100 |

| MO25 | 0.25 | 0.22 | 130 | 6.2 | 95 |

| MO33 | 0.33 | 0.18 | 110 | 7.5 | 88 |

Data adapted from a study on Knoevenagel condensation between benzaldehyde and phenylsulfonylacetonitrile, indicating the importance of basic site density and textural properties. scielo.br

Design and Application of Nanocatalysts

The advent of nanotechnology has opened new avenues in catalyst design, enabling the synthesis of materials with unique properties and enhanced catalytic performance. Nanocatalysts, with their high surface-area-to-volume ratio and tunable electronic properties, offer significant potential for the synthesis of this compound.

The design of effective nanocatalysts for this transformation focuses on controlling particle size, shape, and the interaction between the active phase and the support. For example, metal nanoparticles supported on various oxides can be tailored to promote the selective condensation of benzaldehyde and propanal while minimizing side reactions. The choice of support can influence the dispersion of the active metal and provide synergistic effects that enhance catalytic activity. While specific studies on nanocatalysts for the direct synthesis of this compound are emerging, the principles of nanocatalyst design from related reactions provide a strong foundation for future developments.

Metal-Organic Frameworks (MOFs) as Catalytic Platforms

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and the presence of catalytically active sites make them highly attractive for a range of catalytic applications, including aldol condensations.

In the context of this compound synthesis, MOFs can act as heterogeneous catalysts in several ways. The metal nodes can function as Lewis acid sites, activating the carbonyl group of benzaldehyde. Furthermore, the organic linkers can be functionalized with basic groups to provide the necessary catalytic sites for the deprotonation of propanal. The well-defined pore structure of MOFs can also impart size and shape selectivity, potentially leading to higher product selectivity. Studies on the aldol condensation of benzaldehyde with other ketones over MOFs like MOF-808 and UiO-66 have demonstrated the importance of both acidic and basic sites within the framework for achieving high catalytic activity. researchgate.net

| MOF Catalyst | Reactants | Conversion (%) | Selectivity (%) |

| MOF-808 | Benzaldehyde, Acetone (B3395972) | 75 | 98 (to aldol product) |

| UiO-66 | Benzaldehyde, Acetone | 60 | 95 (to aldol product) |

This data from the aldol condensation of benzaldehyde and acetone highlights the potential of MOFs as catalysts for similar reactions. researchgate.net

Homogeneous and Organocatalysis

While heterogeneous systems offer process advantages, homogeneous and organocatalytic approaches often provide superior activity, selectivity, and milder reaction conditions.

Lewis Acid Catalyzed Reactions (e.g., Scandium Triflate)

Lewis acids are effective catalysts for aldol reactions as they can activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack. Scandium triflate (Sc(OTf)₃) is a particularly noteworthy Lewis acid due to its high catalytic activity, water stability, and recyclability.

In the synthesis of this compound, scandium triflate can catalyze the condensation of benzaldehyde and propanal by coordinating to the carbonyl oxygen of benzaldehyde, thereby increasing its electrophilicity. This activation facilitates the attack by the enol or enolate of propanal. While specific detailed studies on the use of scandium triflate for this exact reaction are limited, its proven efficacy in a wide range of aldol and C-H activation reactions involving benzaldehyde suggests its high potential. bridgewater.edu For instance, scandium triflate has been shown to catalyze the C-H activation of benzaldehyde in the presence of a nucleophile, a key step in related transformations. bridgewater.edu

Advanced Organocatalyst Design for Selectivity

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has revolutionized asymmetric synthesis. For the synthesis of this compound, particularly its chiral variants, the design of advanced organocatalysts is crucial for achieving high enantioselectivity.

Proline and its derivatives are among the most successful organocatalysts for asymmetric aldol reactions. researchgate.netwikipedia.orgtcichemicals.com The catalytic cycle typically involves the formation of an enamine between the catalyst and the enolizable aldehyde (propanal), which then attacks the other aldehyde (benzaldehyde). The stereochemical outcome is controlled by the chiral environment provided by the catalyst in the transition state.

The design of advanced proline-derived organocatalysts focuses on modifying the proline scaffold to enhance steric hindrance and electronic effects, thereby improving stereocontrol. For example, bulky substituents on the pyrrolidine (B122466) ring can effectively shield one face of the enamine, leading to a highly selective attack on the aldehyde. Furthermore, the introduction of additional functional groups that can participate in hydrogen bonding can help to rigidify the transition state, further enhancing enantioselectivity. While a direct application for the asymmetric synthesis of this compound is a subject of ongoing research, the principles of catalyst design are well-established from similar asymmetric aldol reactions. organic-chemistry.orgnih.gov

| Organocatalyst | Aldehyde Reactant | Ketone Reactant | Yield (%) | Enantiomeric Excess (ee, %) |

| L-Proline | p-Nitrobenzaldehyde | Acetone | 68 | 76 |

| Proline-derived catalyst 1 | Benzaldehyde | Acetone | 85 | 55 |

| Proline-derived catalyst 2 | 4-Nitrobenzaldehyde | Acetone | 90 | 61 |

This table presents data from the asymmetric aldol reaction between various aldehydes and acetone, catalyzed by proline and its derivatives, showcasing the potential for achieving enantioselectivity. nih.gov

Biocatalyst Engineering for Enhanced Performance

The use of enzymes (biocatalysts) in chemical synthesis offers significant advantages, including high selectivity and mild reaction conditions. However, naturally occurring enzymes often require optimization to meet the demands of industrial processes. Engineering these biocatalysts is crucial for enhancing their performance in the synthesis and functionalization of this compound.

Directed evolution is a powerful technique that mimics natural selection in the laboratory to engineer enzymes with improved or novel properties. nih.govrsc.orgmdpi.com This process involves generating a large library of enzyme variants through random mutagenesis and/or gene recombination, followed by screening for the desired trait, such as enhanced activity, stability, or stereoselectivity. illinois.eduscispace.com

In the context of this compound, bioreduction of the carbon-carbon double bond is a key transformation to produce valuable chiral aldehydes, which are important fragrance ingredients. nih.govresearchgate.net Ene-reductases, particularly those from the Old Yellow Enzyme (OYE) family, are extensively used for this asymmetric reduction. nih.govgoogle.com Enzyme optimization and engineering have been pivotal in controlling the stereochemical outcome of this reaction.

Research has demonstrated that different ene-reductases can yield opposite enantiomers of the reduced product, 2-methyl-3-phenylpropanal. For instance, the (R)-enantiomer can be obtained using the OYE homolog YqjM from Bacillus subtilis and 12-oxophytodienoic acid reductase isoenzyme OPR1 from tomato. nih.govresearchgate.net Conversely, (S)-aldehydes have been produced with high enantiomeric excess (up to 97% e.e.) using isoenzyme OPR3, nicotinamide (B372718) 2-cyclohexene-1-one reductase (NCR) from Zymomonas mobilis, and yeast OYE isoenzymes 1-3. nih.govresearchgate.net This selectivity is achieved by optimizing reaction conditions, such as the use of co-solvents like t-butyl methyl ether, which can influence both reaction rate and stereoselectivity. researchgate.netgoogle.com

The process of directed evolution can be applied to these ene-reductases to further enhance their properties. By creating variants and screening them under process conditions, enzymes with higher activity towards α-methylcinnamaldehyde, improved stability in the presence of organic co-solvents, or even reversed enantioselectivity can be developed. nih.govnih.gov For example, rational design, which involves targeted mutations in the enzyme's active site, can be used to "flip" substrate binding from a pro-R to a pro-S orientation, thereby changing the resulting enantiomer. nih.gov

| Enzyme | Source Organism | Product Enantiomer | Maximum Enantiomeric Excess (e.e.) |

|---|---|---|---|

| YqjM | Bacillus subtilis | (R) | - |

| OPR1 | Tomato | (R) | 53% |

| OPR3 | Tomato | (S) | 97% |

| NCR | Zymomonas mobilis | (S) | 97% |

| OYE 1-3 | Yeast | (S) | 97% |

Multi-enzyme cascade reactions combine several enzymatic steps in a single pot, often without the need to isolate intermediates. rug.nlsemanticscholar.org This approach enhances process efficiency, reduces waste, and can overcome unfavorable reaction equilibria. rug.nl Such systems are particularly valuable for the multi-step transformation of simple precursors into complex, high-value molecules. acs.org

A notable application involving a derivative of this compound is the synthesis of the odorous stereoisomers of Muguesia® (3-methyl-4-phenyl-2-butanol). An efficient, two-step, one-pot cascade has been developed that combines an ene-reductase (ER) with an alcohol dehydrogenase (ADH). acs.orgpolimi.it

In this linear cascade, the process begins with the ER-mediated reduction of the C=C double bond of a precursor ketone, (E)-3-methyl-4-phenylbut-3-en-2-one. polimi.it The OYE3 ene-reductase is particularly effective, yielding the intermediate saturated ketone, (S)-3-methyl-4-phenylbutan-2-one, with a high enantiomeric excess of 98%. polimi.it This step requires a cofactor, NADPH, which is regenerated in situ using glucose dehydrogenase (GDH) and glucose as a co-substrate. polimi.it

Subsequently, in the same pot, an alcohol dehydrogenase reduces the carbonyl group of the intermediate ketone to the final alcohol product. The choice of ADH is critical for the stereoselectivity of the final product. acs.orgpolimi.it By selecting specific ADHs, different stereoisomers of the final alcohol can be produced. This telescoping of reaction steps into a single operation simplifies the process, saves time, and minimizes waste by reducing the need for intermediate purification steps. polimi.it The success of this cascade relies on the high substrate preference of the ADHs for the saturated ketone intermediate, ensuring no significant reduction of the initial unsaturated ketone occurs. polimi.it

| Reaction Step | Enzyme Class | Specific Enzyme Example | Transformation | Cofactor System |

|---|---|---|---|---|

| 1. C=C Reduction | Ene-Reductase (ER) | OYE3 | Unsaturated Ketone → Saturated Ketone | NADPH (regenerated by GDH/glucose) |

| 2. C=O Reduction | Alcohol Dehydrogenase (ADH) | Various ADHs | Saturated Ketone → Saturated Alcohol | NAD(P)H (regenerated by GDH/glucose) |

Green Catalysis Principles in Production Processes

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govuniroma1.it Biocatalytic processes, such as those used for the transformation of this compound, inherently align with many of these principles by utilizing enzymes that operate under mild conditions (temperature, pH), in aqueous media, and with high selectivity, thus minimizing byproducts and waste. nih.govnih.gov

The greenness of a chemical process can be quantitatively assessed using various metrics. These metrics help to evaluate the environmental impact and resource efficiency of a synthesis route. semanticscholar.orgmdpi.com

Key green chemistry metrics include:

Atom Economy (AE): Introduced by Barry Trost, this metric calculates the proportion of reactant atoms that are incorporated into the final desired product. unica.it A higher AE indicates a more efficient reaction with less waste.

E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. mdpi.com Lower E-factors signify greener processes.

Process Mass Intensity (PMI): This metric is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. nih.govunica.it A PMI value closer to 1 is ideal.

Reaction Mass Efficiency (RME): This metric is the percentage of the mass of the final product relative to the total mass of the reactants. nih.gov

| Green Chemistry Metric | Definition | Ideal Value | Relevance to Biocatalytic Processes |

|---|---|---|---|

| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100% | 100% | High for biocatalytic additions/reductions where most atoms are incorporated. |

| E-Factor | Total Waste (kg) / Product (kg) | 0 | Lowered by reducing solvent use and byproduct formation due to high enzyme selectivity. |

| Process Mass Intensity (PMI) | Total Mass Input (kg) / Product Mass (kg) | 1 | Reduced by using aqueous media and catalytic amounts of enzymes and cofactors. |

| Reaction Mass Efficiency (RME) | (Mass of Product / Total Mass of Reactants) x 100% | 100% | High yields and selectivity in enzymatic reactions lead to better RME. |

Computational Chemistry and Theoretical Modelling of 2 Methyl 3 Phenyl 2 Propenal

Quantum Mechanical Studies

Quantum mechanical (QM) methods are fundamental to modern chemistry, offering insights into the electronic structure and reactivity of molecules at the atomic level. These calculations solve approximations of the Schrödinger equation to determine the energy and wavefunction of a chemical system.

Ab initio and Density Functional Theory (DFT) are two pillars of quantum chemical calculations used to map out the potential energy surfaces of chemical reactions. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT calculates the electronic structure based on the electron density, offering a favorable balance between accuracy and computational cost. jmcs.org.mx

For instance, in the selective hydrogenation of the carbonyl (C=O) versus the carbon-carbon double bond (C=C) in similar α,β-unsaturated aldehydes, DFT calculations can elucidate why a particular catalyst favors one pathway over the other. acs.orgnih.gov Calculations can model the adsorption of the molecule onto a catalyst surface, revealing that the orientation and binding energy of the C=O or C=C group to the active site determines the product selectivity. acs.orgresearchgate.net DFT studies on related molecules have shown that electropositive elements in a catalyst can serve as active sites that preferentially adsorb the polarized C=O group, leading to its selective reduction. acs.org

Illustrative Example of a DFT-Calculated Reaction Energy Profile:

The table below illustrates the type of data that a DFT study on the hydrogenation of 2-Methyl-3-phenyl-2-propenal might produce. The values are hypothetical and serve only to demonstrate the concept.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | This compound + H₂ | 0.0 |

| TS1 (C=O red.) | Transition state for C=O hydrogenation | +25.5 |

| Intermediate 1 | Enol intermediate | +5.2 |

| Product 1 | 2-Methyl-3-phenyl-2-propen-1-ol | -15.8 |

| TS2 (C=C red.) | Transition state for C=C hydrogenation | +22.1 |

| Intermediate 2 | Enolate intermediate | +3.1 |

| Product 2 | 2-Methyl-3-phenylpropanal | -20.4 |

This is a hypothetical data table for illustrative purposes.

DFT is also a powerful tool for predicting the electronic and spectroscopic properties of molecules. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and is related to the electronic absorption properties of the molecule. odinity.com

For this compound, the conjugated system of the phenyl ring, the C=C double bond, and the C=O group results in delocalized π-orbitals. youtube.com The LUMO is expected to have significant contributions from the β-carbon and the carbonyl carbon, indicating these sites are susceptible to nucleophilic attack. youtube.com

Furthermore, computational methods can predict various types of spectra. Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies, which correspond to the absorption bands observed in UV-Vis spectroscopy. jmcs.org.mxnih.gov Calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies with a high degree of accuracy, aiding in the structural characterization of the molecule and its reaction products. jmcs.org.mxresearchgate.net Studies on cinnamaldehyde (B126680) have shown good correlation between DFT-calculated NMR chemical shifts and experimental values. jmcs.org.mxresearchgate.net

Illustrative Table of Predicted Spectroscopic Data:

This table shows the kind of data that could be generated for this compound.

| Property | Computational Method | Predicted Value |

| HOMO Energy | DFT/B3LYP | -6.5 eV |

| LUMO Energy | DFT/B3LYP | -2.1 eV |

| HOMO-LUMO Gap | DFT/B3LYP | 4.4 eV |

| λmax (UV-Vis) | TD-DFT | 295 nm |

| ¹³C NMR (C=O) | GIAO/DFT | 193.5 ppm |

| IR Freq. (C=O stretch) | DFT/B3LYP | 1685 cm⁻¹ |

This is a hypothetical data table for illustrative purposes.

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a view of their dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, solvation effects, and transport properties.

For this compound, MD simulations could be used to study its behavior in different solvents. Such simulations would reveal how solvent molecules arrange around the solute and how specific interactions, like hydrogen bonding, influence the molecule's conformation and stability. This is particularly relevant for understanding reaction mechanisms in solution, as the solvent can significantly affect the energy barriers of a reaction.

MD simulations are also crucial for studying larger systems, such as the interaction of this compound with a biological macromolecule or its diffusion through a membrane. By simulating the system over nanoseconds or even microseconds, researchers can observe dynamic processes that are inaccessible to static quantum mechanical calculations.

Computational Design of Catalysts and Reaction Environments

Computational chemistry is a key component of modern catalyst design. pnnl.gov By understanding the reaction mechanism at a molecular level, new catalysts can be designed in silico to improve activity, selectivity, or stability.

For reactions involving this compound, such as its selective hydrogenation to 2-Methyl-3-phenyl-2-propen-1-ol (an unsaturated alcohol), computational methods can be used to screen potential catalysts. nih.gov DFT calculations can predict the binding energies of the reactant and intermediates on different metal surfaces or within the active site of an organocatalyst. acs.org This allows for the identification of catalyst compositions that preferentially bind the C=O group over the C=C bond, thereby enhancing selectivity towards the desired product. acs.orgresearchgate.net

This computational screening approach accelerates the discovery process by prioritizing the most promising catalyst candidates for experimental synthesis and testing, saving significant time and resources. For example, computational studies can help rationalize why bimetallic catalysts often show superior performance by modeling the electronic effects that one metal exerts on another, creating unique active sites. nih.gov

Advanced Spectroscopic and Analytical Characterization for Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-Methyl-3-phenyl-2-propenal. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the vinylic proton, the aromatic protons of the phenyl group, and the methyl protons. The aldehydic proton is typically observed as a singlet in the downfield region, around 9.5-10.0 ppm, due to the deshielding effect of the carbonyl group. The vinylic proton, adjacent to the phenyl group, would appear as a singlet further upfield. The protons of the phenyl group will present as a multiplet in the aromatic region (approximately 7.2-7.5 ppm). The methyl protons attached to the double bond will also give a singlet, typically in the range of 2.0-2.3 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The most downfield signal corresponds to the carbonyl carbon of the aldehyde group, typically appearing around 190-195 ppm. The carbons of the double bond will have distinct chemical shifts, with the carbon attached to the phenyl group being more downfield than the one attached to the methyl group. The aromatic carbons of the phenyl ring will show a set of signals in the 125-140 ppm range. The methyl carbon will be observed at the most upfield region of the spectrum, generally around 15-20 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from analogous compounds.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aldehydic CH | 9.5 - 10.0 (s) | 190 - 195 |

| Vinylic CH | 7.0 - 7.5 (s) | 140 - 150 |

| Phenyl C-H | 7.2 - 7.5 (m) | 128 - 130 |

| Phenyl C (ipso) | - | 135 - 140 |

| Methyl C-H | 2.0 - 2.3 (s) | 15 - 20 |

| C=C (methyl-substituted) | - | 130 - 140 |

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure as an α,β-unsaturated aldehyde.

The most prominent feature is the strong carbonyl (C=O) stretching vibration, which for conjugated aldehydes typically appears in the range of 1680-1660 cm⁻¹. The C=C double bond stretching vibration is also observed, usually around 1640-1620 cm⁻¹. The presence of the aldehyde is further confirmed by the characteristic C-H stretching vibrations of the aldehyde group, which appear as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹. The aromatic phenyl group gives rise to C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H out-of-plane bending vibrations that are indicative of the substitution pattern.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3050 | Aromatic C-H | Stretching |

| ~2920 | Methyl C-H | Stretching |

| ~2850, ~2750 | Aldehydic C-H | Stretching |

| 1680 - 1660 | C=O (conjugated) | Stretching |

| 1640 - 1620 | C=C | Stretching |

| 1600 - 1450 | Aromatic C=C | Stretching |

| 750 - 700 | Aromatic C-H | Out-of-plane bending |

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For this compound, with a molecular formula of C₁₀H₁₀O, the molecular weight is approximately 146.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 146. The fragmentation pattern provides valuable structural clues. A common fragmentation for aldehydes is the loss of a hydrogen atom, leading to a significant [M-1]⁺ peak at m/z 145. Another characteristic fragmentation is the loss of the formyl radical (CHO), resulting in an [M-29]⁺ peak at m/z 117. The peak at m/z 115 can be attributed to the loss of a hydrogen molecule from the m/z 117 fragment. The presence of a phenyl group is often indicated by a peak at m/z 91, corresponding to the tropylium (B1234903) ion.

Table 3: Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 146 | [C₁₀H₁₀O]⁺ (Molecular Ion) |

| 145 | [M-H]⁺ |

| 117 | [M-CHO]⁺ |

| 115 | [M-CHO-H₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

X-ray Crystallography for Derivative Analysis

While obtaining a suitable single crystal of this compound for X-ray crystallography can be challenging due to its liquid state at room temperature, the analysis of its solid derivatives is a powerful method for unambiguous structure determination. X-ray crystallography provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

Advanced Chromatographic Techniques (e.g., HPLC for Chiral Resolution)

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, purification, and analysis of this compound. While the term "chiral resolution" typically refers to the separation of enantiomers, this compound can exist as E and Z geometric isomers (diastereomers) due to the substituted double bond. HPLC is an effective method for separating these isomers.

The separation of E/Z isomers is typically achieved using normal-phase or reversed-phase HPLC. chromatographytoday.com A common approach involves a stationary phase like silica (B1680970) gel or a bonded phase such as C18. The choice of mobile phase is critical for achieving good resolution. For normal-phase chromatography, a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like isopropanol (B130326) or ethyl acetate (B1210297) is often used. In reversed-phase chromatography, a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) is employed. The different spatial arrangements of the E and Z isomers lead to different interactions with the stationary phase, allowing for their separation. mtc-usa.com

Table 4: Representative HPLC Method for Separation of this compound Isomers

| Parameter | Condition |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

Thermal Analysis (TG-DSC) and Surface Characterization (XRD, SEM-EDX, TEM) for Catalysts

The synthesis of this compound, often via an aldol (B89426) condensation reaction, relies on the use of catalysts. The efficiency and selectivity of these catalysts are highly dependent on their physical and chemical properties. A suite of analytical techniques is employed to characterize these catalysts.

Thermal Analysis (TG-DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the catalyst and to identify processes such as decomposition, dehydration, or phase transitions. For example, TGA can determine the temperature at which the catalyst begins to degrade, which is crucial for defining the operational limits of the catalytic process.

X-ray Diffraction (XRD): Powder X-ray diffraction is used to determine the crystalline structure and phase composition of the catalyst. It can identify the active catalytic phases and assess the catalyst's crystallinity and crystallite size, which can influence its activity and stability.

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Analysis (EDX): SEM provides high-resolution images of the catalyst's surface morphology, including particle size and shape. EDX, an accessory to SEM, allows for the elemental analysis of the catalyst's surface, providing information on the distribution of active metals and support materials.

Transmission Electron Microscopy (TEM): TEM offers even higher resolution imaging than SEM, allowing for the visualization of the catalyst's internal structure, including the size and distribution of metal nanoparticles on the support. This is particularly important for understanding the dispersion of the active sites.

For instance, in the synthesis of related compounds using solid acid catalysts like sulfated zirconia or functionalized mesoporous silica, these techniques are essential to correlate the catalyst's structural and surface properties with its catalytic performance. researchgate.net

Prospective Research Avenues and Future Directions

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The primary synthesis route to 2-methyl-3-phenyl-2-propenal is the Claisen-Schmidt or aldol (B89426) condensation between benzaldehyde (B42025) and propanal. researchgate.netresearchgate.net While effective, traditional methods often rely on strong bases like sodium hydroxide (B78521), which can lead to side reactions and purification challenges. scribd.comgoogle.com Future research is focused on creating novel catalytic systems that offer superior selectivity and efficiency.

One promising direction is the use of solid base catalysts. For instance, Mg-Zr mixed oxides supported on hexagonal mesoporous silica (B1680970) (HMS) have been investigated for the Claisen-Schmidt condensation. researchgate.net These materials exhibit bifunctional character and thermal stability. Research has shown that a 20% (w/w) Mg-Zr (2:1)/HMS catalyst can achieve 71% benzaldehyde conversion with 92% selectivity for α-methylcinnamaldehyde at 443 K. researchgate.net Further development could focus on optimizing the metal ratio, support material, and reaction conditions to push conversion and selectivity even higher.

Another avenue involves phase transfer catalysis. Surfactant catalysts like cetyltrimethylammonium bromide have been used in the synthesis of related cinnamaldehyde (B126680) derivatives, demonstrating high efficiency and catalyst recyclability. nanobioletters.com Applying these systems to the synthesis of this compound could lead to processes with easier product separation and reduced waste. nanobioletters.com

The exploration of novel metal-organic frameworks (MOFs) also presents an exciting frontier. Zirconium-based MOFs have been used to catalyze sequential Knoevenagel condensation and Michael addition reactions, demonstrating high efficacy due to multiple Lewis acid activation sites. nih.gov Designing MOFs specifically for the aldol condensation of benzaldehyde and propanal could provide catalysts with unparalleled activity and selectivity, operating under mild conditions.

| Catalyst System | Key Features | Reported Performance | Potential for Improvement |

| Mg-Zr mixed oxide/HMS | Solid base, bifunctional, thermally stable. | 71% conversion, 92% selectivity. researchgate.net | Optimization of metal ratio and support. |

| Phase Transfer Catalysts | Recyclable, facilitates phase separation. | High efficiency in related syntheses. nanobioletters.com | Application and optimization for specific product. |

| Metal-Organic Frameworks (MOFs) | High surface area, tunable active sites. | Effective in related condensation reactions. nih.gov | Design of specific MOFs for aldol condensation. |

Integration into Multi-Step Total Synthesis Strategies

This compound serves as a valuable building block in organic synthesis. Its α,β-unsaturated aldehyde functionality allows for a variety of subsequent transformations. pressbooks.pub A key future direction is its strategic integration into the total synthesis of more complex and high-value molecules, such as pharmaceuticals and natural products.

The selective hydrogenation of the carbon-carbon double bond in α-methylcinnamaldehyde yields 2-methyl-3-phenylpropanal, a precursor to fragrances like Lilial®. researchgate.netgoogle.com Research into highly selective hydrogenation catalysts, such as specific palladium or copper chromite systems, is crucial for improving the efficiency of this two-step synthesis. researchgate.netgoogle.com

Furthermore, the conjugated system in this compound is susceptible to nucleophilic additions, including Michael additions. pressbooks.pub This reactivity can be exploited to introduce further complexity. For example, it can be used in Robinson annulation sequences, which involve a Michael addition followed by an intramolecular aldol condensation to form new rings. pressbooks.pub The development of stereoselective methods for these additions will be critical for synthesizing chiral molecules.

Future work will likely focus on using this compound as a starting material in cascade reactions, where multiple bonds are formed in a single operation, to streamline the synthesis of complex targets. Its derivatives, such as α-alkoxysubstituted α,β-unsaturated aldehydes, are key structural motifs in many biologically active compounds and can act as equivalents for other important chemical synthons. nih.gov

Computational Chemistry for Reaction Prediction and Optimization

Computational chemistry is becoming an indispensable tool for accelerating the development of chemical processes. nih.gov In the context of this compound synthesis, computational methods can provide deep insights into reaction mechanisms, catalyst behavior, and selectivity.

Density Functional Theory (DFT) calculations can be employed to model the reaction pathways of the aldol condensation on the surface of heterogeneous catalysts, such as the Mg-Zr mixed oxides. acs.org These calculations can help identify the active sites, understand the role of each component, and predict how modifications to the catalyst structure might enhance its performance. This computational pre-screening can guide experimental efforts, saving significant time and resources. nih.gov

Computational studies can also aid in the design of new organocatalysts. By modeling transition states, it's possible to predict which catalyst structures will favor the formation of the desired product over side-products, such as the self-condensation of propanal. nih.govresearchgate.net This predictive power is crucial for overcoming selectivity challenges in mixed aldol reactions. researchgate.net

Furthermore, kinetic modeling based on experimental data can be used to optimize reaction conditions. For the synthesis of α-methylcinnamaldehyde over a Mg-Zr/HMS catalyst, the reaction was found to obey second-order kinetics with an apparent activation energy of 9.54 kcal/mol. researchgate.net Such models are invaluable for reactor design and process scale-up.

Sustainable and Scalable Production Methodologies

The principles of green chemistry are increasingly driving innovation in chemical manufacturing. gctlc.org For this compound, this translates to developing production methods that are not only economically viable but also environmentally benign.

A key focus is the move towards solvent-free or green solvent systems. The use of aqueous methanol (B129727) or ethanol (B145695) solutions is common in current processes, but minimizing organic solvent use is a primary goal. google.comgoogle.com Research into solid-state reactions or reactions in alternative media like deep eutectic solvents could provide greener alternatives.

The development of recyclable catalysts, as discussed in section 8.1, is central to sustainable production. Heterogeneous catalysts like supported mixed oxides or MOFs can be recovered and reused, reducing waste and cost. researchgate.netnih.gov Similarly, phase transfer catalysts can be recycled from the aqueous phase. nanobioletters.com

Process intensification, such as the use of continuous flow reactors, offers another path to more sustainable and scalable production. Continuous flow systems can offer better temperature control, improved safety, and higher throughput compared to traditional batch reactors, leading to higher efficiency and reduced waste. researchgate.net A patent describing the synthesis of α-methylcinnamaldehyde highlights a simple, convenient method with high yield (up to 82.4%) and no pollution, suitable for industrial production. google.com

Finally, sourcing starting materials from renewable feedstocks is a long-term goal. While benzaldehyde is often derived from toluene, research into producing it from bio-based sources, such as lignin, is ongoing. nih.gov Cinnamaldehyde, a related compound, is naturally derived from cinnamon oil, showcasing the potential for plant-based feedstocks in this class of chemicals. gctlc.orguntirta.ac.id

| Sustainability Approach | Key Benefit | Research Focus |

| Green Solvents | Reduced environmental impact and waste. | Solvent-free reactions, deep eutectic solvents. |

| Recyclable Catalysts | Lower cost, less waste, improved atom economy. | Heterogeneous catalysts (e.g., mixed oxides, MOFs), phase transfer catalysts. researchgate.netnanobioletters.com |

| Process Intensification | Higher efficiency, better safety, scalability. | Continuous flow reactors, optimized process parameters. researchgate.net |

| Renewable Feedstocks | Reduced reliance on fossil fuels. | Bio-based synthesis of benzaldehyde from sources like lignin. nih.gov |

Q & A

Q. How to analyze kinetic data for decomposition reactions of this compound?

-

Answer : Monitor degradation via HPLC or GC-MS at elevated temperatures (e.g., 50–80°C). Fit data to a first-order kinetic model:

Activation energy (Eₐ) is derived via the Arrhenius equation. Include control experiments to isolate thermal vs. photolytic pathways .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s melting point: How to validate?

- Answer : Discrepancies may arise from polymorphic forms or impurities. Validate by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.